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molecular formula C12H16N2O3 B8637556 Ethyl 5-morpholin-4-ylpyridine-3-carboxylate

Ethyl 5-morpholin-4-ylpyridine-3-carboxylate

Cat. No. B8637556
M. Wt: 236.27 g/mol
InChI Key: YVFUGIJRZGYUOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

ethyl 5-bromonicotinate (200 mg, 0.87 mmol), morpholine (0.083 mL, 0.96 mmol), sodium 2-methylpropan-2-olate (167 mg, 1.74 mmol), 2'-(dicyclohexylphosphino)-N,N-dimethylbiphenyl-2-amine (17.11 mg, 0.04 mmol) and TRIS(DIBENZYLIDENEACETONE)DIPALLADIUM(0) (19.90 mg, 0.02 mmol) were suspended in dioxane (5 mL) and sealed into a microwave tube. The reaction was heated to 100 °C for 1 hour in the microwave reactor and cooled to RT. LCMS analysis appeared to indicate addition of 2 morpholine rings and the reaction was abandoned.
Quantity
4.35e-05 mol
Type
reagent
Reaction Step One
Quantity
0.005 L
Type
solvent
Reaction Step Two
Quantity
0.000956 mol
Type
reactant
Reaction Step Three
Quantity
0.000869 mol
Type
reactant
Reaction Step Four
Quantity
4.35e-05 mol
Type
catalyst
Reaction Step Five

Identifiers

CUSTOM
307
reaction index
NAME
1.3.1 [N-arylation with Ar-X] Bromo Buchwald-Hartwig amination
reaction type

Inputs

Step One
Name
Quantity
4.35e-05 mol
Type
reagent
Smiles
CC(C)(C)[O-].[Na+]
Step Two
Name
Quantity
0.005 L
Type
solvent
Smiles
C1COCCO1
Step Three
Name
Quantity
0.000956 mol
Type
reactant
Smiles
C1COCCN1
Step Four
Name
Quantity
0.000869 mol
Type
reactant
Smiles
CCOC(=O)C1=CC(=CN=C1)Br
Step Five
Name
Quantity
4.35e-05 mol
Type
catalyst
Smiles
CN(C)C1=CC=CC=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4
Name
Quantity
2.17e-05 mol
Type
catalyst
Smiles
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 (± 10) °C
Other

Outcomes

Product
Name
Type
product
Smiles
CCOC(=O)C1=CC(=CN=C1)N2CCOCC2
Measurements
Type Value Analysis
YIELD 0%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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